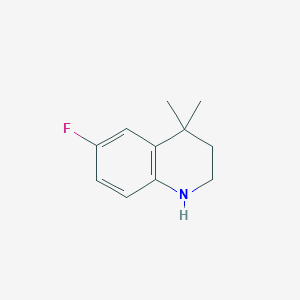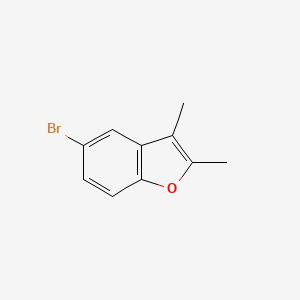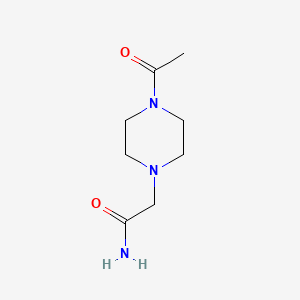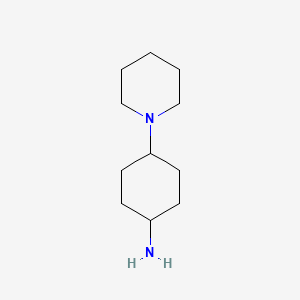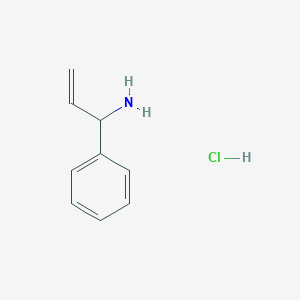
5-(Bromomethyl)-1H-indazole hydrobromide
Übersicht
Beschreibung
5-(Bromomethyl)-1H-indazole hydrobromide is a chemical compound that is part of the indazole family, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a pyrazole ring fused to a benzene ring. The presence of a bromomethyl group at the 5-position of the indazole ring suggests that this compound could be used as an intermediate in the synthesis of more complex molecules, potentially for pharmaceutical applications.
Synthesis Analysis
The synthesis of brominated indazole derivatives is not directly described in the provided papers. However, similar brominated heterocyclic compounds have been synthesized using various routes. For instance, 4,5-dibromo-1H-1,2,3-triazole was synthesized and further reacted with different chloromethyl ethers to yield products substituted at the nitrogen atoms . Another related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was prepared from 5-bromoindazole-3-carboxylic acid methylester, followed by N1-arylation and conversion to diethylamide . These methods could potentially be adapted for the synthesis of 5-(Bromomethyl)-1H-indazole hydrobromide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated indazole derivatives can be complex and is often confirmed using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound was determined using single-crystal X-ray diffraction, which provided detailed information about bond lengths and angles . Similar analytical techniques would likely be employed to elucidate the molecular structure of 5-(Bromomethyl)-1H-indazole hydrobromide.
Chemical Reactions Analysis
Brominated heterocycles, such as those described in the papers, can undergo various chemical reactions. The presence of a bromomethyl group indicates that 5-(Bromomethyl)-1H-indazole hydrobromide could participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile . This reactivity could be exploited to create a wide range of derivatives with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Bromomethyl)-1H-indazole hydrobromide would include its melting point, solubility, stability, and reactivity. These properties are essential for handling the compound and predicting its behavior in various environments. While the papers do not provide specific data on this compound, they do discuss the properties of similar brominated compounds. For example, the physicochemical properties of new S-derivatives of a brominated triazole were investigated, including their reactivity and potential antibacterial activity . These studies can give insights into the properties that might be expected for 5-(Bromomethyl)-1H-indazole hydrobromide.
Wissenschaftliche Forschungsanwendungen
Catalytic Properties in Polymerization and Coupling Reactions
The synthesis of ligands like 3,5-bis(indazol-2-ylmethyl)toluene from 5-(Bromomethyl)-1H-indazole hydrobromide, and their subsequent reaction with palladium(II) compounds, has shown utility in catalyzing ethylene polymerization and C–C coupling reactions. The prepared palladium(II) complexes exhibit significant catalytic activity, demonstrating the importance of 5-(Bromomethyl)-1H-indazole hydrobromide in synthesizing catalysts for polymer and coupling reactions (Hurtado et al., 2010).
Synthesis of Novel Derivatives via Amine Coupling
5-(Bromomethyl)-1H-indazole hydrobromide serves as a precursor in the synthesis of novel indazole derivatives through Buchwald reactions with a range of amines. This process highlights its role in the development of new chemical entities, potentially with varied biological activities (Slade et al., 2009).
Development of Ligands and Complexes
Research involving the reaction of 5-(Bromomethyl)-1H-indazole hydrobromide with other compounds to form ligands and complexes is essential for creating materials with potential applications in catalysis, pharmaceuticals, and materials science. For example, complexes formed from reactions involving 5-(Bromomethyl)-1H-indazole hydrobromide can be used in various catalytic and binding applications, showcasing the compound's versatility in synthesizing new materials (Ye et al., 2013).
Enabling Synthesis of Hyperbranched Polyelectrolytes
The synthesis of hyperbranched polyelectrolytes from 3,5-bis(bromomethyl)pyridine hydrobromide, closely related to 5-(Bromomethyl)-1H-indazole hydrobromide, illustrates the utility of bromomethylated compounds in creating novel polymeric materials. These materials have potential applications in various fields, including water purification, drug delivery, and as components in electronic devices (Monmoton et al., 2008).
Role in Synthesis of Potent MAO-B Inhibitors
Compounds synthesized using 5-(Bromomethyl)-1H-indazole hydrobromide as a starting material or intermediate have been found to act as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme target in the treatment of neurological disorders. Such research underscores the potential pharmaceutical applications of derivatives synthesized from 5-(Bromomethyl)-1H-indazole hydrobromide, contributing to drug discovery efforts (Tzvetkov et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(bromomethyl)-1H-indazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.BrH/c9-4-6-1-2-8-7(3-6)5-10-11-8;/h1-3,5H,4H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVGDURSCZOFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C=NN2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627374 | |
| Record name | 5-(Bromomethyl)-1H-indazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-1H-indazole hydrobromide | |
CAS RN |
192369-93-0 | |
| Record name | 5-(Bromomethyl)-1H-indazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

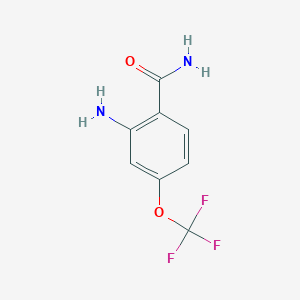
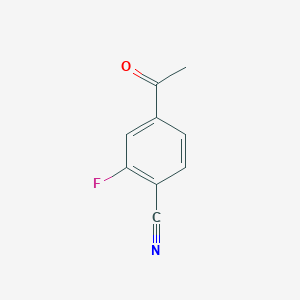
![5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1344223.png)

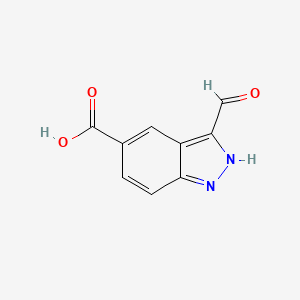
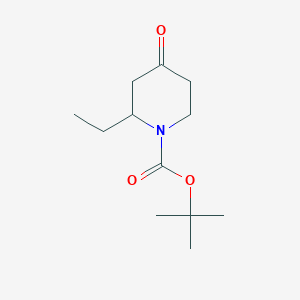

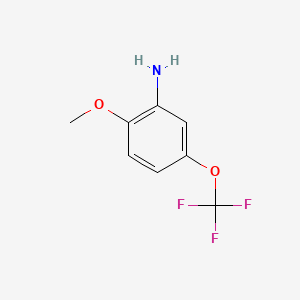
![3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1344240.png)
